S3969

ENaC activation electrophysiology sodium transport

S3969 is the defining small-molecule ENaC activator—potent (EC50 1.2 µM), reversible, and furin-independent. Its unique β-subunit binding and absolute human selectivity (inactive on mouse ENaC) make it irreplaceable for hENaC gating studies, airway epithelial research, and screening validation. No generic modulator replicates this mechanistic signature. Procure high-purity S3969 to guarantee reproducible voltage-clamp and fluorescence-based assay results.

Molecular Formula C17H24N2O2S
Molecular Weight 320.5 g/mol
Cat. No. B610631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS3969
SynonymsS3969;  S 3969;  S-3969.
Molecular FormulaC17H24N2O2S
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC=C2SC(CC(C)C)C(=O)NCCO
InChIInChI=1S/C17H24N2O2S/c1-11(2)9-14(17(21)18-7-8-20)22-15-10-19-13-6-4-5-12(3)16(13)15/h4-6,10-11,14,19-20H,7-9H2,1-3H3,(H,18,21)
InChIKeyFTNIWEHRMFLJKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S3969 ENaC Activator – Molecular Profile and Baseline Characteristics for Channel Activation Studies


S3969 is a small-molecule peptidomimetic that functions as a potent and reversible activator of the human epithelial sodium channel (hENaC) [1]. Its core pharmacologic activity is defined by an apparent EC50 of 1.2 μM for hENaC activation in heterologous expression systems, an effect that is both amiloride-sensitive and dose-dependent [1]. Unlike serine protease-dependent activation pathways, S3969 opens hENaC channels without requiring proteolytic cleavage by furin, establishing a distinct mechanistic signature [1]. Structurally, S3969 binds to a specific extracellular pocket within the β-subunit of the channel complex, a site that governs the open probability of the channel [2]. The compound exhibits striking species selectivity, potently activating human ENaC but not mouse ENaC in the αβγ-subunit configuration [2].

S3969 vs. Alternative ENaC Modulators – Why Functional Directionality Precludes Simple Interchange


S3969 occupies a unique and functionally constrained position within the ENaC pharmacologic landscape that precludes substitution with generic channel modulators. ENaC pharmacology has been historically dominated by high-affinity inhibitors such as amiloride and its derivatives, which reduce sodium flux; prior to S3969, no potent and specific small-molecule ENaC activators had been reported [1]. S3969 produces the opposite functional outcome—enhanced sodium current—via a distinct binding site on the β-subunit extracellular domain, whereas amiloride and triamterene act as pore blockers [1]. Furthermore, within the limited activator space, S3969's activation mechanism is furin-independent, distinguishing it from endogenous protease-mediated gating modulators. This directionality (activator vs. inhibitor), species selectivity (human-active, mouse-inactive), and the requirement for β-subunit interaction [2] collectively establish that S3969 cannot be functionally substituted by any other commercially available ENaC tool compound. Procurement decisions must account for the specific experimental requirement for channel activation rather than inhibition, a functional axis where S3969 remains the prototypical reference activator [1].

S3969 Comparative Pharmacology – Quantitative Evidence for Channel Activation and Selectivity


Functional Directionality: S3969 Activation vs. Amiloride Inhibition in Human ENaC

S3969 produces a functional effect opposite to that of the canonical ENaC inhibitor amiloride. In voltage-clamp experiments on Xenopus oocytes expressing human αβγ-ENaC, application of 10 μM S3969 significantly increased amiloride-sensitive sodium currents [1]. Subsequent application of 10 μM amiloride completely abolished this current, confirming that S3969-induced current traverses ENaC pores [1].

ENaC activation electrophysiology sodium transport

Potency Quantification: S3969 EC50 for Human ENaC Activation

S3969 activates human ENaC with an apparent EC50 of 1.2 μM in heterologous expression systems, as established in the original characterization study [1]. This value provides a quantitative benchmark for dose-response studies and distinguishes S3969 from other known ENaC modulators.

EC50 determination dose-response hENaC pharmacology

Mechanistic Divergence: Furin-Independent Activation vs. Protease-Dependent Gating

S3969 activates hENaC through a mechanism that does not require proteolytic cleavage by furin, distinguishing it from endogenous protease-mediated activation pathways [1]. This furin-independent activation indicates that S3969 can open non-proteolyzed channels, a property that may prove valuable for studying channel gating in contexts where proteolytic processing is impaired or absent.

ENaC gating proteolytic activation furin

Species Selectivity: Human-Specific Activation vs. Murine ENaC Inactivity

S3969 exhibits pronounced species selectivity, activating human ENaC but failing to stimulate mouse ENaC in the αβγ-subunit configuration [1]. This selectivity profile contrasts with amiloride, which inhibits both human and rodent ENaC, and must inform experimental design when translating findings across species.

species selectivity human ENaC mouse ENaC

Binding Site Specificity: β-Subunit Interaction vs. Pore Blockade

S3969 activates ENaC by interacting with a specific extracellular binding pocket located in the β-subunit of the channel complex, a site distinct from the pore region targeted by amiloride [1]. This β-subunit interaction likely increases the β-γ-intersubunit distance, promoting channel opening [1].

ENaC β-subunit binding pocket channel gating

S3969 Optimal Application Scenarios – Research Contexts Where ENaC Activation Is Required


Electrophysiological Studies of ENaC Gating and Open Probability

S3969 serves as a tool compound for voltage-clamp investigations of ENaC gating mechanisms. Its defined EC50 of 1.2 μM [1] and furin-independent activation profile [1] enable controlled, reversible enhancement of channel open probability without confounding proteolytic cleavage artifacts. Researchers can apply S3969 to heterologous expression systems (e.g., Xenopus oocytes, HEK293 cells expressing human αβγ-ENaC) to study the biophysical determinants of channel gating and to calibrate amiloride-sensitive current measurements. The compound's reversibility allows paired experimental designs where the same cell can be evaluated before, during, and after S3969 exposure.

Human Airway Epithelial Cell Sodium Transport Modulation

S3969 stimulates ENaC endogenously expressed in cultured human airway epithelial cells (e.g., H441 cells) [2], making it applicable for studies of airway surface liquid regulation and mucociliary clearance. Investigators examining sodium hyperabsorption in respiratory epithelia can employ S3969 as a positive control for ENaC activation in human-derived cellular models. The compound's human-specific activity [2] necessitates the use of human (not murine) airway cell culture systems.

Mechanistic Dissection of ENaC Subunit-Specific Pharmacology

The β-subunit binding pocket identified for S3969 [2] provides a defined molecular target for structure-function studies of ENaC subunit contributions to channel gating. Researchers conducting mutagenesis experiments or developing subunit-specific ENaC modulators can use S3969 as a reference ligand that selectively engages the β-subunit extracellular domain. This application is particularly relevant for groups seeking to map allosteric regulatory sites on the ENaC complex or to screen for compounds that compete with S3969 binding.

Positive Control in High-Throughput Screening for ENaC Activators

S3969 remains the most well-characterized small-molecule ENaC activator [1] and can serve as a positive control in fluorescence-based or electrophysiological high-throughput screens aimed at identifying novel ENaC activators. Its EC50 of 1.2 μM [1] provides a benchmark for assessing the potency of candidate compounds. Procurement of S3969 for screening validation ensures that assay systems are responsive to known ENaC activation stimuli before testing novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for S3969

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.